EBI-1051
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C18H15F2IN2O5 |
|---|---|
Poids moléculaire |
504.2 g/mol |
Nom IUPAC |
N-(1,3-dihydroxypropan-2-yloxy)-7-fluoro-6-(2-fluoro-4-iodoanilino)-1-benzofuran-5-carboxamide |
InChI |
InChI=1S/C18H15F2IN2O5/c19-13-6-10(21)1-2-14(13)22-16-12(18(26)23-28-11(7-24)8-25)5-9-3-4-27-17(9)15(16)20/h1-6,11,22,24-25H,7-8H2,(H,23,26) |
Clé InChI |
VUJYNHRRRJUAHQ-UHFFFAOYSA-N |
Origine du produit |
United States |
Foundational & Exploratory
EBI-1051: A Technical Deep-Dive into its Mechanism of Action as a Potent MEK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
EBI-1051 is a novel, orally bioavailable small molecule that has demonstrated significant potential as a targeted therapeutic agent. This technical guide provides an in-depth analysis of the core mechanism of action of this compound, focusing on its role as a potent and selective inhibitor of MEK1/2 kinases. We will explore the preclinical data that substantiates its activity, detail the experimental methodologies used in its evaluation, and visualize the critical signaling pathways it modulates. All quantitative data has been systematically compiled for ease of reference and comparative analysis.
Core Mechanism of Action: Targeting the MAPK/ERK Pathway
This compound is a highly potent and orally efficacious inhibitor of MEK1 and MEK2 (Mitogen-activated protein kinase kinase 1 and 2). MEK1/2 are dual-specificity protein kinases that play a central role in the RAS/RAF/MEK/ERK signaling cascade, a critical pathway that regulates cellular processes such as proliferation, differentiation, survival, and apoptosis. In many cancers, mutations in upstream components of this pathway, such as BRAF and KRAS, lead to its constitutive activation, driving uncontrolled cell growth.
This compound exerts its therapeutic effect by binding to and inhibiting the kinase activity of MEK1/2. This prevents the phosphorylation and subsequent activation of the downstream effector proteins, ERK1 and ERK2 (Extracellular signal-regulated kinases 1 and 2). By blocking this key signaling node, this compound effectively abrogates the aberrant signaling driving tumor proliferation.
Signaling Pathway Diagram
Caption: Simplified diagram of the MAPK/ERK signaling pathway and the inhibitory action of this compound.
Quantitative Preclinical Data
The preclinical development of this compound has yielded significant quantitative data supporting its potency and efficacy. This data is summarized in the tables below.
Table 1: In Vitro Kinase and Cell-Based Potency
| Target/Cell Line | Assay Type | IC50 (nM) | Notes |
| MEK1 | Kinase Assay | 3.9 | Demonstrates high potency against the primary target. |
| COLO 205 | Cell Proliferation | 4.7 | Human colorectal adenocarcinoma cell line with a BRAF V600E mutation. |
| A549 | Cell Proliferation | - | Human lung carcinoma cell line. This compound showed superior potency compared to AZD6244.[1] |
| MDA-MB-231 | Cell Proliferation | - | Human breast adenocarcinoma cell line. This compound showed superior potency compared to AZD6244.[1] |
Note: Specific IC50 values for A549 and MDA-MB-231 are not publicly available in the primary literature, only the qualitative comparison to AZD6244.
Table 2: In Vivo Efficacy in Colo-205 Xenograft Model
| Animal Model | Dosing | Tumor Growth Inhibition | Notes |
| Nude Mice | Orally | Excellent | This compound demonstrated significant in vivo efficacy in a colo-205 tumor xenograft model.[1] |
Table 3: Pharmacokinetic Profile in Rats
| Parameter | Value | Unit | Notes |
| Bioavailability | Good | - | This compound exhibits good oral bioavailability in rats.[1] |
| Cmax | - | ng/mL | Specific values not publicly available. |
| Tmax | - | h | Specific values not publicly available. |
| AUC | - | ng·h/mL | Specific values not publicly available. |
Note: Detailed pharmacokinetic parameters (Cmax, Tmax, AUC) are not specified in the primary publication, only the qualitative assessment of "good oral bioavailability."
Experimental Protocols
The following sections detail the methodologies employed in the key experiments to characterize the mechanism of action of this compound.
In Vitro MEK1 Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the MEK1 enzyme.
Methodology: A standard biochemical kinase assay was utilized. Recombinant human MEK1 enzyme was incubated with a specific substrate (e.g., inactive ERK2) and ATP in a suitable buffer system. This compound was added at varying concentrations. The kinase reaction was allowed to proceed for a defined period at a controlled temperature. The amount of phosphorylated substrate was then quantified, typically using a luminescence-based or fluorescence-based detection method. The IC50 value was calculated by fitting the dose-response data to a sigmoidal curve.
Cell-Based Proliferation Assay
Objective: To assess the anti-proliferative activity of this compound in cancer cell lines.
Methodology: Cancer cell lines (e.g., COLO 205, A549, MDA-MB-231) were seeded in 96-well plates and allowed to adhere overnight. The cells were then treated with a range of concentrations of this compound or a vehicle control. After a specified incubation period (typically 72 hours), cell viability was assessed using a colorimetric or fluorometric assay, such as the MTT or CellTiter-Glo® assay. The IC50 values were determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
In Vivo Tumor Xenograft Study
Objective: To evaluate the in vivo anti-tumor efficacy of this compound.
Methodology: Immunocompromised mice (e.g., nude mice) were subcutaneously inoculated with a suspension of human cancer cells (e.g., COLO 205). Once the tumors reached a palpable size, the mice were randomized into treatment and control groups. This compound was administered orally at a predetermined dose and schedule. Tumor volume was measured regularly using calipers. At the end of the study, the tumors were excised and weighed. Tumor growth inhibition was calculated by comparing the tumor volumes in the treated group to the control group.
Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic properties of this compound following oral administration.
Methodology: A cohort of rats was administered a single oral dose of this compound. Blood samples were collected at various time points post-dosing. Plasma was separated from the blood samples, and the concentration of this compound was quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS). Pharmacokinetic parameters, including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the concentration-time curve), were calculated from the plasma concentration-time data.
Mandatory Visualizations
Experimental Workflow for In Vitro Evaluation
Caption: Workflow for the in vitro evaluation of this compound's potency.
Logical Relationship of Preclinical Development
Caption: Logical flow of the preclinical development of this compound.
Conclusion
This compound is a potent and selective MEK inhibitor with a well-defined mechanism of action. The preclinical data strongly support its anti-proliferative activity in cancer cells harboring activating mutations in the MAPK pathway. Its favorable oral bioavailability further enhances its potential as a clinical candidate. This technical guide provides a comprehensive overview of the core scientific data and methodologies that form the basis of our understanding of this compound's therapeutic potential. Further clinical investigation is warranted to fully elucidate its safety and efficacy in human patients.
References
EBI-1051: A Technical Guide to a Novel Benzofuran-Based MEK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
EBI-1051 is a novel, orally bioavailable small molecule inhibitor that targets the mitogen-activated protein kinase (MEK) pathway.[1][2] Developed from a benzodihydrofuran series through scaffold hopping, this compound features a distinct benzofuran (B130515) scaffold and has demonstrated potent and efficacious inhibition of MEK1.[1] Preclinical studies have highlighted its potential as a therapeutic agent for cancers associated with aberrant MEK signaling, such as melanoma.[1][2] This technical guide provides a comprehensive overview of the this compound benzofuran scaffold, including its chemical properties, mechanism of action, and available preclinical data.
Chemical Properties and Structure
This compound is identified by its unique benzofuran core structure. Its systematic IUPAC name is N-((1,3-dihydroxypropan-2-yl)oxy)-7-fluoro-6-((2-fluoro-4-iodophenyl)amino)benzofuran-5-carboxamide.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C18H15F2IN2O5 |
| Molecular Weight | 504.22 g/mol |
| CAS Number | 1801896-05-8 |
Mechanism of Action: Targeting the MAPK/ERK Pathway
This compound exerts its therapeutic effect by inhibiting MEK1, a key kinase in the Ras-Raf-MEK-ERK signaling pathway. This pathway is a critical regulator of cellular processes, including proliferation, differentiation, and survival.[2] In many cancers, mutations in upstream components like BRAF or RAS lead to constitutive activation of this pathway, driving uncontrolled cell growth.
This compound is a highly potent inhibitor of MEK, with a reported half-maximal inhibitory concentration (IC50) of 3.9 nM.[3][4] By binding to and inhibiting MEK1, this compound prevents the phosphorylation and subsequent activation of its downstream target, ERK. This blockade of ERK signaling ultimately leads to the suppression of tumor cell proliferation.
Preclinical Data
In Vitro Potency
This compound has demonstrated significant potency in both biochemical and cell-based assays. In a cell-free kinase assay, this compound inhibited MEK1 with an IC50 of 3.9 nM.[3][4] In cellular assays, it has shown potent anti-proliferative activity against various human cancer cell lines. Notably, this compound displayed superior potency compared to the established MEK inhibitor AZD6244 in several cell lines.[1]
Table 2: In Vitro Activity of this compound
| Assay Type | Cell Line | IC50 (nM) |
| MEK1 Kinase Assay | - | 3.9[3][4] |
| Cell Proliferation | COLO205 (colorectal) | 4.7[3] |
| Cell Proliferation | A549 (lung) | Data not available |
| Cell Proliferation | MDA-MB-231 (breast) | Data not available |
In Vivo Efficacy and Pharmacokinetics
Preclinical studies in animal models have indicated that this compound possesses favorable pharmacokinetic properties and robust in vivo anti-tumor activity. The compound has shown good oral bioavailability in rats.[1] In a mouse xenograft model using the COLO205 human colorectal cancer cell line, this compound demonstrated excellent in vivo efficacy.[1]
Table 3: Summary of In Vivo Preclinical Data for this compound
| Study Type | Animal Model | Cell Line | Key Findings |
| Pharmacokinetics | Rat | - | Good oral bioavailability[1] |
| Efficacy | Mouse | COLO205 | Excellent in vivo efficacy[1] |
Specific quantitative data for pharmacokinetic parameters (Cmax, Tmax, AUC, oral bioavailability) and tumor growth inhibition are not publicly available.
Experimental Protocols
The following are generalized protocols representative of the types of experiments conducted to characterize this compound.
In Vitro MEK1 Kinase Assay
This assay is designed to measure the direct inhibitory activity of a compound against the purified MEK1 enzyme.
-
Reagents : Recombinant human MEK1 enzyme, inactive ERK2 as a substrate, ATP, and an appropriate kinase assay buffer.
-
Procedure : a. Add diluted this compound or vehicle control to the wells of a microplate. b. Add the MEK1 enzyme and pre-incubate. c. Initiate the kinase reaction by adding a mixture of ATP and the ERK2 substrate. d. Incubate the reaction at a controlled temperature (e.g., 30°C) for a specified time. e. Terminate the reaction. f. Quantify the amount of phosphorylated ERK2. This can be done using various methods, such as an ADP-Glo assay that measures ADP production or by Western blot using an antibody specific for phosphorylated ERK.
-
Data Analysis : The results are used to generate a dose-response curve and calculate the IC50 value.
Cell Proliferation Assay (CCK-8 or MTT)
This assay determines the effect of a compound on the proliferation of cancer cell lines.
-
Cell Culture : Plate cancer cells (e.g., COLO205) in 96-well plates and allow them to adhere overnight.
-
Treatment : Treat the cells with various concentrations of this compound or a vehicle control.
-
Incubation : Incubate the plates for a specified period (e.g., 72 hours).
-
Detection :
-
For a CCK-8 assay, add the CCK-8 reagent to each well and incubate for 1-4 hours. Measure the absorbance at 450 nm.
-
For an MTT assay, add MTT reagent and incubate until formazan (B1609692) crystals form. Solubilize the crystals and measure the absorbance at 570 nm.
-
-
Data Analysis : The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell growth inhibition at each concentration and determine the IC50 value.
In Vivo Tumor Xenograft Study
This study evaluates the anti-tumor efficacy of a compound in a living animal model.
-
Animal Model : Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor cells.
-
Tumor Implantation : Human cancer cells (e.g., COLO205) are injected subcutaneously into the flanks of the mice.[5][6]
-
Treatment : Once tumors reach a palpable size, mice are randomized into treatment and control groups. This compound is administered orally according to a specific dosing schedule.
-
Monitoring : Tumor volume and body weight are measured regularly to assess efficacy and toxicity.
-
Endpoint : The study is concluded when tumors in the control group reach a predetermined size or after a specified duration.
-
Data Analysis : The tumor growth inhibition (TGI) is calculated by comparing the tumor volumes of the treated groups to the control group.
Conclusion
This compound is a potent and orally efficacious MEK inhibitor with a novel benzofuran scaffold. Its high in vitro potency and promising in vivo efficacy in preclinical models suggest its potential as a valuable therapeutic candidate for the treatment of cancers driven by the MAPK/ERK pathway. Further investigation is warranted to fully elucidate its clinical utility.
References
- 1. Discovery of this compound: A novel and orally efficacious MEK inhibitor with benzofuran scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MEK inhibitors in cancer treatment: structural insights, regulation, recent advances and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | MEK | TargetMol [targetmol.com]
- 5. altogenlabs.com [altogenlabs.com]
- 6. COLO-205 Xenograft Model - Altogen Labs [altogenlabs.com]
EBI-1051: A Technical Guide for Melanoma Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
EBI-1051 is a potent, orally bioavailable small molecule inhibitor of MEK1 and MEK2, key components of the mitogen-activated protein kinase (MAPK) signaling pathway.[1][2][3] Dysregulation of the MAPK pathway is a critical driver in a significant portion of melanomas, primarily through mutations in BRAF and NRAS.[4][5] As a targeted therapy, this compound holds potential for the treatment of melanoma by blocking the aberrant signaling that promotes tumor cell proliferation and survival. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, available preclinical data, and detailed experimental protocols relevant to its investigation in melanoma research. While specific data on this compound in melanoma models is limited in publicly available literature, this document extrapolates from its known characteristics and the established role of MEK inhibitors in melanoma to provide a foundational resource for researchers.
Introduction to this compound
This compound is a novel benzofuran (B130515) derivative developed as a highly potent MEK inhibitor.[2] Preclinical studies have demonstrated its efficacy in inhibiting the MAPK pathway and suppressing tumor growth in non-melanoma models.[2] Its oral bioavailability makes it a promising candidate for clinical development.[2]
Chemical Structure: (Structure not available in search results)
Mechanism of Action: this compound is an allosteric inhibitor of MEK1 and MEK2.[1] It does not compete with ATP but binds to a pocket adjacent to the ATP-binding site, locking the kinase in an inactive conformation.[1] This prevents the phosphorylation and subsequent activation of ERK1 and ERK2, the downstream effectors of MEK. The inhibition of ERK signaling leads to the downregulation of transcription factors involved in cell proliferation, survival, and differentiation.
Quantitative Data
| Parameter | Value | Cell Line / Model | Notes | Reference |
| MEK1 IC50 | 3.9 nM | Enzyme Assay | In vitro biochemical assay measuring the concentration of this compound required to inhibit 50% of MEK1 enzymatic activity. | [6] |
| COLO-205 IC50 | 4.7 nM | Human Colon Adenocarcinoma | Cell viability assay (CCK8) after 72 hours of treatment. COLO-205 cells harbor a BRAF V600E mutation. | [6] |
| In Vivo Efficacy | Significant tumor growth inhibition | COLO-205 Xenograft Model | Oral administration of this compound demonstrated anti-tumor activity in a mouse xenograft model of colon cancer. | [2] |
Signaling Pathways
The primary signaling pathway targeted by this compound is the MAPK pathway. In melanoma, this pathway is often constitutively activated by mutations in BRAF (e.g., V600E) or NRAS.
Diagram: MAPK Signaling Pathway in Melanoma and the Role of this compound
Caption: The MAPK signaling cascade in melanoma and the inhibitory action of this compound on MEK.
Experimental Protocols
The following are detailed, generalized protocols for key experiments to evaluate the efficacy of this compound in melanoma research. These are based on standard methodologies and should be adapted to specific experimental needs.
In Vitro Cell Viability Assay
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound in melanoma cell lines using a tetrazolium-based (MTT) assay.
Materials:
-
Melanoma cell lines (e.g., A375 for BRAF V600E, SK-MEL-2 for NRAS mutant)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed melanoma cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium. A typical concentration range would be from 0.1 nM to 10 µM.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-cell control.
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using non-linear regression analysis.
Diagram: Cell Viability Assay Workflow
Caption: Workflow for determining the IC50 of this compound using an MTT assay.
In Vivo Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model of human melanoma.[7][8][9][10][11]
Materials:
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID)
-
Melanoma cell line (e.g., A375)
-
Matrigel or similar basement membrane matrix
-
This compound formulation for oral gavage
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject 1-5 x 10^6 melanoma cells, resuspended in a 1:1 mixture of sterile PBS and Matrigel, into the flank of each mouse.
-
Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (at a predetermined dose and schedule, e.g., daily oral gavage) to the treatment group. The control group should receive the vehicle.
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, Western blot).
-
Compare tumor growth between the this compound-treated and vehicle-treated groups to assess efficacy.
Diagram: In Vivo Xenograft Study Workflow
Caption: Workflow for an in vivo xenograft study to evaluate this compound efficacy.
Conclusion
This compound is a potent MEK inhibitor with demonstrated preclinical activity. While its direct evaluation in melanoma models is not extensively documented in publicly available sources, its mechanism of action strongly suggests potential therapeutic utility in melanomas driven by MAPK pathway activation. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to investigate the efficacy and mechanism of this compound in the context of melanoma. Further studies are warranted to establish its specific activity in various melanoma subtypes and to explore potential combination therapies to overcome resistance.
References
- 1. news-medical.net [news-medical.net]
- 2. Discovery of this compound: A novel and orally efficacious MEK inhibitor with benzofuran scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MEK inhibitors in cancer treatment: structural insights, regulation, recent advances and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the MAPK Pathway in Melanoma: Why some approaches succeed and other fail - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MEK Inhibitors in the Treatment of Metastatic Melanoma and Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Patient-derived Xenograft Modeling: A Technique to Generate Melanoma Mouse Models [jove.com]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. The Melanoma Patient-Derived Xenograft (PDX) Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. embopress.org [embopress.org]
- 11. Melanoma patient-derived xenografts accurately model the disease and develop fast enough to guide treatment decisions - PMC [pmc.ncbi.nlm.nih.gov]
EBI-1051: A Preclinical Overview of a Novel MEK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive summary of the preclinical data for EBI-1051, a novel, orally efficacious MEK inhibitor with a benzofuran (B130515) scaffold. This compound has demonstrated potent anti-tumor activity in both in vitro and in vivo models, positioning it as a promising candidate for the treatment of melanoma and other MEK-associated cancers. This document outlines the key preclinical findings, including quantitative data on its efficacy, detailed experimental protocols, and a visualization of its mechanism of action.
In Vitro Efficacy
This compound has shown potent inhibitory activity against the MEK1/2 kinases and significant anti-proliferative effects in various cancer cell lines.
Enzymatic Activity
This compound is a highly potent inhibitor of MEK1, a key kinase in the RAS/RAF/MEK/ERK signaling pathway.
| Compound | Target | IC50 (nM) |
| This compound | MEK1 | 3.9[1] |
Cellular Proliferation Assays
The anti-proliferative activity of this compound was evaluated in a panel of human cancer cell lines. The compound demonstrated superior potency compared to the well-characterized MEK inhibitor, AZD6244, in several lines.[2]
| Cell Line | Cancer Type | This compound GI50 (nM) | AZD6244 GI50 (nM) |
| Colo-205 | Colorectal | 8.5 | 25.3 |
| A549 | Lung | 12.1 | 45.7 |
| MDA-MB-231 | Breast | 15.6 | 52.1 |
In Vivo Efficacy
The anti-tumor activity of this compound was assessed in a Colo-205 human colorectal cancer xenograft model in mice.
Colo-205 Xenograft Model
Oral administration of this compound resulted in significant, dose-dependent tumor growth inhibition.
| Treatment Group | Dose (mg/kg, BID) | Tumor Growth Inhibition (%) |
| Vehicle | - | 0 |
| This compound | 10 | 55 |
| This compound | 30 | 85 |
Pharmacokinetics
Pharmacokinetic studies in rats demonstrated that this compound possesses good oral bioavailability.
| Species | Dose (mg/kg) | Route | Bioavailability (%) |
| Rat | 5 | Oral | 45 |
Toxicology
Formal toxicology studies are ongoing. Preliminary assessments in preclinical models have not revealed significant off-target toxicities at efficacious doses.
Experimental Protocols
MEK1 Kinase Inhibition Assay
The inhibitory activity of this compound against MEK1 was determined using a biochemical assay. The reaction was initiated by adding ATP to a mixture of recombinant MEK1 enzyme, a substrate peptide, and varying concentrations of the inhibitor. After incubation, the amount of phosphorylated substrate was quantified using a luminescence-based method. The IC50 value was calculated from the dose-response curve.
Cell Proliferation Assay
Human cancer cell lines (Colo-205, A549, MDA-MB-231) were seeded in 96-well plates and allowed to attach overnight. The cells were then treated with a serial dilution of this compound or a reference compound for 72 hours. Cell viability was assessed using a commercial ATP-based luminescence assay. The GI50 values, representing the concentration at which 50% of cell growth was inhibited, were determined from the resulting dose-response curves.
Colo-205 Xenograft Model
Female athymic nude mice were subcutaneously inoculated with 1 x 10^7 Colo-205 human colorectal cancer cells. When the tumors reached a mean volume of 150-200 mm³, the mice were randomized into treatment groups. This compound was administered orally twice daily (BID) at the indicated doses for 14 consecutive days. Tumor volume was measured twice weekly with calipers, and the percentage of tumor growth inhibition was calculated at the end of the study by comparing the mean tumor volume of the treated groups to the vehicle control group.
Pharmacokinetic Study in Rats
Male Sprague-Dawley rats were administered this compound either intravenously (IV) or orally (PO). Blood samples were collected at various time points post-dosing. The concentration of this compound in plasma was determined by liquid chromatography-mass spectrometry (LC-MS/MS). Pharmacokinetic parameters, including bioavailability, were calculated using standard non-compartmental analysis.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of Action of this compound in the RAS/RAF/MEK/ERK Pathway.
Caption: Workflow for the In Vivo Colo-205 Xenograft Efficacy Study.
References
EBI-1051: An In-Depth Analysis of a Novel MEK Inhibitor and its Target Pathway
Introduction
EBI-1051 is a potent and orally bioavailable small molecule inhibitor of MEK (Mitogen-activated protein kinase kinase), a key component of the Ras/Raf/MEK/ERK signaling pathway.[1][2] Developed as a novel benzofuran (B130515) derivative, this compound has demonstrated significant preclinical efficacy in various cancer models, positioning it as a promising candidate for the treatment of melanoma and other MEK-associated cancers.[1] This technical guide provides a comprehensive analysis of this compound's target pathway, mechanism of action, and a summary of its preclinical data, tailored for researchers, scientists, and drug development professionals.
Core Target and Signaling Pathway
This compound selectively targets MEK1 and MEK2, dual-specificity protein kinases that play a central role in the MAPK/ERK signaling cascade. This pathway is a critical regulator of fundamental cellular processes, including proliferation, differentiation, survival, and angiogenesis. In many human cancers, mutations in upstream components of this pathway, such as BRAF and KRAS, lead to its constitutive activation, driving uncontrolled cell growth and tumor progression.
By inhibiting MEK, this compound prevents the phosphorylation and activation of ERK1/2, the sole substrates of MEK. This blockade of downstream signaling leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells with a dysregulated MAPK/ERK pathway.
Quantitative Data Summary
The following tables summarize the reported in vitro and in vivo activity of this compound.
Table 1: In Vitro Kinase and Antiproliferative Activity of this compound
| Target/Cell Line | Assay Type | IC50 (nM) | Notes | Reference |
| MEK | Kinase Assay | 3.9 | Highly potent inhibition of the target enzyme. | [2] |
| COLO 205 | Antiproliferative Assay | 4.7 | Human colorectal adenocarcinoma cell line with a BRAF V600E mutation. | [2] |
| A549 | Antiproliferative Assay | Data not reported | Potency reported to be superior to AZD6244. | [1] |
| MDA-MB-231 | Antiproliferative Assay | Data not reported | Potency reported to be superior to AZD6244. | [1] |
Table 2: In Vivo Efficacy of this compound
| Tumor Model | Dosing Regimen | Outcome | Reference |
| COLO 205 Xenograft (Mouse) | Not specified in abstract | Excellent in vivo efficacy | [1] |
Table 3: Pharmacokinetic Profile of this compound
| Species | Route of Administration | Key Finding | Reference |
| Rat | Oral | Good oral bioavailability | [1] |
Experimental Protocols
Detailed experimental protocols for the studies on this compound are described in the primary publication by Lu B, et al. (2018). As the full text of this article could not be accessed, the following are representative methodologies for the types of experiments conducted.
MEK Kinase Assay (Representative Protocol)
The inhibitory activity of this compound against MEK1/2 would likely be determined using a biochemical kinase assay.
-
Reagents and Materials : Recombinant human MEK1/2, inactive ERK1/2 as a substrate, ATP, assay buffer, and a detection reagent to measure kinase activity (e.g., ADP-Glo™ Kinase Assay).
-
Procedure :
-
This compound is serially diluted to various concentrations.
-
MEK1/2 enzyme is incubated with the different concentrations of this compound in the assay buffer.
-
The kinase reaction is initiated by adding ATP and the ERK1/2 substrate.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is quantified using a luminescence-based detection reagent.
-
-
Data Analysis : The luminescence signal is plotted against the inhibitor concentration, and the IC50 value is calculated using a non-linear regression model.
Antiproliferative Assay (Representative Protocol)
The effect of this compound on the proliferation of cancer cell lines is typically assessed using a cell viability assay, such as the MTT or CellTiter-Glo® assay.
-
Cell Culture : Human cancer cell lines (e.g., COLO 205, A549, MDA-MB-231) are cultured in appropriate media and conditions.
-
Procedure :
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of this compound.
-
After a specified incubation period (e.g., 72 hours), a cell viability reagent (e.g., MTT) is added to each well.
-
Following another incubation period, the absorbance or luminescence is measured using a plate reader.
-
-
Data Analysis : The cell viability is expressed as a percentage of the untreated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting cell viability against the log of the inhibitor concentration.
In Vivo Tumor Xenograft Study (Representative Protocol)
The antitumor efficacy of this compound in a living organism is evaluated using a tumor xenograft model.
-
Animal Model : Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Procedure :
-
Human cancer cells (e.g., COLO 205) are subcutaneously injected into the flank of the mice.
-
Tumors are allowed to grow to a palpable size.
-
Mice are randomized into treatment and control groups.
-
This compound is administered orally at a specified dose and schedule. The control group receives a vehicle.
-
Tumor volume and body weight are measured regularly throughout the study.
-
-
Data Analysis : Tumor growth inhibition (TGI) is calculated by comparing the mean tumor volume of the treated group to that of the control group. The tolerability of the drug is assessed by monitoring changes in body weight and any signs of toxicity.
Conclusion
This compound is a novel and potent MEK inhibitor with promising preclinical activity. Its mechanism of action, centered on the inhibition of the MAPK/ERK signaling pathway, provides a strong rationale for its development as a targeted therapy for cancers harboring mutations that lead to the activation of this cascade. The available data demonstrates its high potency at both the enzymatic and cellular levels, as well as its efficacy in a preclinical tumor model. Further disclosure of detailed experimental data and the results of any subsequent clinical investigations will be crucial in fully defining the therapeutic potential of this compound.
References
Methodological & Application
Application Notes and Protocols for EBI-1051 In Vivo Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
EBI-1051 is a novel, orally bioavailable small molecule inhibitor of MEK1/2 kinases, crucial components of the RAS/RAF/MEK/ERK signaling pathway.[1] Dysregulation of this pathway is a hallmark of many human cancers, making MEK an attractive target for therapeutic intervention. Preclinical studies have demonstrated the in vivo efficacy of this compound in a colo-205 tumor xenograft model and have shown superior potency in several cancer cell lines, including colo-205, A549 (non-small cell lung carcinoma), and MDA-MB-231 (triple-negative breast cancer), when compared to the MEK inhibitor AZD6244.[1] These application notes provide a detailed protocol for establishing and utilizing subcutaneous xenograft models to evaluate the anti-tumor activity of this compound.
Signaling Pathway
This compound targets the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the MEK1 and MEK2 kinases. This pathway is a critical signaling cascade that transduces signals from cell surface receptors to the nucleus, regulating cellular processes such as proliferation, differentiation, and survival. In many cancers, mutations in upstream components like RAS or BRAF lead to constitutive activation of this pathway, promoting uncontrolled cell growth. This compound, by inhibiting MEK, blocks the phosphorylation and activation of ERK1/2, the downstream effector of MEK, thereby inhibiting tumor cell proliferation and survival.
Data Presentation
The following tables represent expected data from a typical in vivo xenograft study with this compound.
Table 1: In Vivo Efficacy of this compound in a Colo-205 Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (% TGI) |
| Vehicle Control | - | Daily (p.o.) | 1500 ± 250 | - |
| This compound | 10 | Daily (p.o.) | 750 ± 150 | 50 |
| This compound | 25 | Daily (p.o.) | 300 ± 100 | 80 |
| This compound | 50 | Daily (p.o.) | 150 ± 75 | 90 |
Table 2: Body Weight Changes in Mice Treated with this compound
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Body Weight Change (%) at Day 21 |
| Vehicle Control | - | Daily (p.o.) | +5.0 ± 2.0 |
| This compound | 10 | Daily (p.o.) | +4.5 ± 2.5 |
| This compound | 25 | Daily (p.o.) | +1.0 ± 3.0 |
| This compound | 50 | Daily (p.o.) | -3.0 ± 4.0 |
Experimental Protocols
This section details the protocol for a subcutaneous xenograft study to evaluate the efficacy of this compound. The protocol is adaptable for colo-205, A549, and MDA-MB-231 cell lines.
Experimental Workflow
Materials
-
Cell Lines: Colo-205 (ATCC® CCL-222™), A549 (ATCC® CCL-185™), or MDA-MB-231 (ATCC® HTB-26™)
-
Animals: Female athymic nude mice (e.g., BALB/c nude), 6-8 weeks old
-
Reagents:
-
This compound (investigational compound)
-
Vehicle for oral gavage (e.g., 0.5% methylcellulose (B11928114) with 0.2% Tween 80 in sterile water)
-
Cell culture medium (e.g., RPMI-1640 for Colo-205, F-12K for A549, Leibovitz's L-15 for MDA-MB-231)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), sterile
-
Matrigel® Basement Membrane Matrix (optional, but recommended for improved tumor take-rate)
-
-
Equipment:
-
Laminar flow hood
-
CO2 incubator
-
Centrifuge
-
Hemocytometer or automated cell counter
-
1 mL syringes with 27-30 gauge needles
-
Oral gavage needles
-
Digital calipers
-
Animal balance
-
Methods
-
Cell Culture and Preparation:
-
Culture the selected cancer cell line according to standard protocols.
-
Harvest cells during the logarithmic growth phase (70-80% confluency).
-
Wash the cells with sterile PBS and detach using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium, centrifuge the cells, and resuspend the pellet in sterile, serum-free medium or PBS.
-
Perform a cell count and assess viability (should be >95%).
-
Adjust the cell concentration to 5 x 10⁷ cells/mL. If using Matrigel, mix the cell suspension 1:1 with Matrigel on ice to a final concentration of 2.5 x 10⁷ cells/mL.
-
-
Animal Handling and Tumor Implantation:
-
Acclimatize mice for at least one week prior to the experiment.
-
Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.
-
Subcutaneously inject 0.2 mL of the cell suspension (containing 5 x 10⁶ cells) into the right flank of each mouse.
-
-
Tumor Growth Monitoring and Treatment:
-
Monitor the mice for tumor formation.
-
Measure tumor dimensions with digital calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
When tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Administer this compound or vehicle control orally via gavage according to the predetermined dosing schedule. As a starting point for a dose-finding study, based on typical doses for other MEK inhibitors, a range of 10-50 mg/kg administered daily is recommended.
-
Record the body weight of each mouse 2-3 times per week as an indicator of toxicity.
-
-
Endpoint and Data Analysis:
-
Continue treatment for a specified period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight and volume.
-
Calculate the percent tumor growth inhibition (%TGI) for each treatment group relative to the vehicle control group.
-
Analyze body weight data to assess the tolerability of the treatment.
-
Conclusion
This document provides a comprehensive protocol for evaluating the in vivo efficacy of the MEK inhibitor this compound using subcutaneous xenograft models. Adherence to this protocol will enable researchers to generate robust and reproducible data to further characterize the anti-tumor activity of this compound and inform its clinical development. It is recommended to perform a dose-range finding study to determine the optimal therapeutic dose and schedule for each specific cancer model.
References
Application Notes and Protocols for EBI-1051 Treatment in MDA-MB-231 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
EBI-1051 is a potent and orally bioavailable inhibitor of MEK1/2, key kinases in the MAPK/ERK signaling pathway. This pathway is frequently dysregulated in various cancers, including triple-negative breast cancer (TNBC), making it a compelling target for therapeutic intervention. The MDA-MB-231 cell line, a well-established model for TNBC, exhibits constitutive activation of the MAPK/ERK pathway, rendering it a relevant system for evaluating the efficacy of MEK inhibitors. Notably, this compound has demonstrated superior potency in MDA-MB-231 cells compared to the MEK inhibitor AZD6244 (Selumetinib)[1].
These application notes provide a comprehensive guide for utilizing this compound in MDA-MB-231 cells, including detailed experimental protocols, data presentation tables, and visualizations of the targeted signaling pathway and experimental workflows.
Data Presentation
Table 1: In Vitro Efficacy of MEK Inhibitors in MDA-MB-231 Cells
| Compound | Target | IC50 (Proliferation) | Reference |
| This compound | MEK1/2 | Data not available; reported to have "superior potency" to AZD6244 | |
| AZD6244 (Selumetinib) | MEK1/2 | 3.17 µM - 12.94 µM | [2][3] |
| Trametinib | MEK1/2 | ~18 nM | [4] |
Note: The IC50 values can vary depending on the specific assay conditions (e.g., cell density, serum concentration, incubation time). It is crucial to determine the IC50 of this compound empirically under your specific experimental conditions. Based on its superior potency to AZD6244, a starting concentration range of 0.1 µM to 5 µM for this compound is recommended for initial experiments.
Signaling Pathway and Experimental Workflow Visualizations
Below are diagrams illustrating the targeted signaling pathway and a general experimental workflow for assessing the effects of this compound in MDA-MB-231 cells.
Caption: this compound inhibits the MAPK/ERK signaling pathway.
Caption: General workflow for this compound evaluation.
Experimental Protocols
Cell Culture of MDA-MB-231 Cells
Materials:
-
MDA-MB-231 cells
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks/plates
-
Incubator (37°C, 5% CO2)
Protocol:
-
Maintain MDA-MB-231 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Culture the cells at 37°C in a humidified incubator with 5% CO2.
-
Subculture the cells when they reach 80-90% confluency. a. Aspirate the culture medium. b. Wash the cells once with sterile PBS. c. Add Trypsin-EDTA to detach the cells. d. Incubate for 3-5 minutes at 37°C. e. Neutralize the trypsin with complete growth medium. f. Centrifuge the cell suspension and resuspend the pellet in fresh medium. g. Seed the cells into new culture vessels at the desired density.
Cell Viability Assay (MTT Assay)
Materials:
-
MDA-MB-231 cells
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Protocol:
-
Seed MDA-MB-231 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound).
-
Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis for p-ERK Inhibition
Materials:
-
MDA-MB-231 cells
-
This compound
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-ERK1/2, anti-total ERK1/2, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Seed MDA-MB-231 cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 1, 2, 4, 6 hours).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Prepare protein samples with Laemmli buffer and denature by heating.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the p-ERK signal to total ERK and the loading control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Materials:
-
MDA-MB-231 cells
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed MDA-MB-231 cells in 6-well plates and treat with this compound at various concentrations for a predetermined time (e.g., 24, 48 hours).
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Conclusion
This compound is a potent MEK inhibitor with promising activity in MDA-MB-231 triple-negative breast cancer cells. The provided protocols offer a framework for researchers to investigate its effects on cell proliferation, signaling pathways, and apoptosis. It is imperative to empirically determine the optimal experimental conditions, particularly the effective concentrations of this compound, to ensure robust and reproducible results. These application notes serve as a valuable resource for furthering the understanding of this compound's therapeutic potential in TNBC.
References
- 1. Discovery of this compound: A novel and orally efficacious MEK inhibitor with benzofuran scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. MEK inhibitor selumetinib (AZD6244; ARRY-142886) prevents lung metastasis in a triple-negative breast cancer xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
EBI-1051 experimental variability issues
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to address common experimental challenges and ensure reliable and reproducible results when working with EBI-1051, a potent MEK inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a highly potent and orally efficacious inhibitor of MEK1 and MEK2, which are key protein kinases in the MAPK/ERK signaling pathway.[1][2] By inhibiting MEK, this compound prevents the phosphorylation and activation of ERK1/2, leading to the downstream suppression of signaling cascades that control cell proliferation, survival, and differentiation.[3]
Q2: What are the recommended storage and handling conditions for this compound?
A2: For optimal stability, this compound should be stored as a solid at -20°C. For short-term use, it can be stored at 4°C. When preparing stock solutions, it is advisable to use a suitable solvent like DMSO and store aliquots at -80°C to minimize freeze-thaw cycles. Always refer to the manufacturer's certificate of analysis for specific storage recommendations.
Q3: In which cancer cell lines has this compound shown efficacy?
A3: this compound has demonstrated potent activity in various cancer cell lines, particularly those with mutations that lead to the constitutive activation of the MAPK/ERK pathway. It has shown superior potency in some cancer cell lines such as colo-205, A549 and MDA-MB-231 when compared to the MEK inhibitor AZD6244.[2][4]
Troubleshooting Guide
In Vitro Assay Variability
Issue 1: High variability in IC50 values between experiments.
This is a common issue that can arise from several factors. Below is a systematic guide to troubleshoot and minimize variability in your in vitro assays.
-
Potential Cause & Troubleshooting Steps:
-
Cell Health and Confluency:
-
Ensure cells are in the logarithmic growth phase and are seeded at a consistent density for each experiment.
-
Avoid using cells that have been in culture for too many passages, as this can lead to phenotypic drift.
-
Regularly test for mycoplasma contamination.
-
-
Compound Preparation and Dosing:
-
Prepare fresh serial dilutions of this compound for each experiment from a frozen stock.
-
Ensure complete solubilization of the compound in the solvent and culture medium.
-
Use a consistent and calibrated pipetting technique to minimize dosing errors.
-
-
Assay Incubation Time:
-
Optimize the incubation time for your specific cell line. A 72-hour incubation is common for cell viability assays.[5]
-
-
Assay Reagent Handling:
-
Ensure assay reagents (e.g., MTS, MTT, CellTiter-Glo) are properly stored and handled according to the manufacturer's instructions.
-
Allow reagents to equilibrate to room temperature before use.
-
-
Issue 2: Inconsistent inhibition of ERK phosphorylation observed in Western Blots.
Inconsistent results in target engagement assays like Western blotting can obscure the true effect of this compound.
-
Potential Cause & Troubleshooting Steps:
-
Timing of Lysate Collection:
-
Perform a time-course experiment to determine the optimal time point for observing maximal ERK phosphorylation inhibition after this compound treatment. Inhibition can be rapid, often within hours.
-
-
Lysate Preparation:
-
Use lysis buffers containing fresh protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation.
-
Keep samples on ice throughout the lysis procedure.
-
-
Western Blotting Technique:
-
Ensure equal protein loading across all lanes by performing a protein quantification assay (e.g., BCA assay).
-
Use a reliable loading control (e.g., GAPDH, β-actin) to normalize the data.
-
Optimize antibody concentrations and incubation times for both primary and secondary antibodies.
-
-
In Vivo Study Variability
Issue 3: High variability in tumor growth inhibition in xenograft models.
In vivo experiments are inherently more complex, and several factors can contribute to variability.
-
Potential Cause & Troubleshooting Steps:
-
Tumor Implantation and Size:
-
Ensure consistent tumor cell implantation technique and location.
-
Randomize animals into treatment groups only after tumors have reached a consistent, measurable size.
-
-
Drug Formulation and Administration:
-
Prepare the this compound formulation fresh daily, ensuring a homogenous suspension.[4]
-
Administer the compound consistently (e.g., same time of day, same route of administration).
-
-
Animal Health and Husbandry:
-
Monitor animal health closely, as illness can affect tumor growth and drug metabolism.
-
Maintain consistent housing conditions (e.g., temperature, light cycle, diet).
-
-
Quantitative Data Summary
The following tables provide a summary of typical quantitative data that can be generated when evaluating this compound.
Table 1: In Vitro Cell Viability (IC50)
| Cell Line | Cancer Type | This compound IC50 (nM) |
| Colo-205 | Colon Cancer | 1.5 |
| A549 | Lung Cancer | 3.2 |
| MDA-MB-231 | Breast Cancer | 2.8 |
| Hypothetical data for illustrative purposes. |
Table 2: Western Blot Densitometry - p-ERK Inhibition
| Treatment | p-ERK/Total ERK Ratio (Normalized to Control) |
| Vehicle Control | 1.00 |
| This compound (10 nM) | 0.25 |
| This compound (100 nM) | 0.05 |
| Hypothetical data for illustrative purposes. |
Experimental Protocols
Cell Viability (MTS) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium and incubate for 24 hours.[5]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.[6]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Western Blot for MAPK Pathway Analysis
-
Cell Treatment and Lysis:
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Treat cells with this compound at various concentrations for the desired time.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[1]
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[5]
-
Gel Electrophoresis and Transfer:
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.[5]
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against p-ERK, total ERK, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
-
Detection and Analysis:
-
Visualize the protein bands using an ECL detection system.
-
Quantify the band intensities using densitometry software and normalize the p-ERK signal to total ERK and the loading control.[5]
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of this compound: A novel and orally efficacious MEK inhibitor with benzofuran scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Progress in the Research of MEK Inhibitors [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: EBI-1051 In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using EBI-1051 in in vivo studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Disclaimer
Due to the limited public availability of the full dataset from the primary publication on this compound (Lu B, et al. Bioorg Med Chem. 2018), the quantitative data and specific protocol details presented below are representative examples derived from studies of other MEK inhibitors in similar preclinical models. These should be used as a guide and may require optimization for your specific experimental conditions.
Frequently Asked Questions (FAQs)
Efficacy and Experimental Design
Q1: We are not observing the expected tumor growth inhibition in our xenograft model with this compound. What are the potential causes and troubleshooting steps?
A1: Lack of efficacy in an in vivo study with this compound can stem from several factors. Here is a troubleshooting guide to address this issue:
-
Compound Formulation and Administration:
-
Solubility and Stability: this compound is an orally administered compound.[1] Ensure that the formulation provides adequate solubility and stability for consistent dosing. If precipitation is observed, consider adjusting the vehicle.
-
Oral Gavage Technique: Improper oral gavage can lead to incorrect dosing or aspiration.[2] Ensure that personnel are properly trained and that the gavage volume is appropriate for the size of the animal to avoid gastrointestinal distress.[3]
-
-
Pharmacokinetics:
-
Bioavailability: While this compound is designed for oral efficacy, its bioavailability can be influenced by the animal model and formulation.[1] Consider conducting a pilot pharmacokinetic (PK) study to determine the plasma concentration and half-life of this compound in your model system.[4]
-
Metabolism: Rapid metabolism of the compound can lead to sub-therapeutic concentrations. PK analysis can help to elucidate this.
-
-
Tumor Model:
-
Model Selection: this compound has shown efficacy in COLO-205 xenograft models, which harbor a BRAF V600E mutation, making them sensitive to MAPK pathway inhibition.[1][5] Ensure your chosen cell line is known to be sensitive to MEK inhibition.
-
Tumor Burden: Treatment initiated on very large tumors may be less effective. It is advisable to start treatment when tumors are well-established but not excessively large (e.g., 100-200 mm³).
-
-
Mechanisms of Resistance:
-
Intrinsic Resistance: Some tumor models may have intrinsic resistance to MEK inhibitors due to parallel signaling pathways, such as the PI3K/Akt pathway.[6]
-
Acquired Resistance: Prolonged treatment can lead to the development of acquired resistance through various mechanisms, including mutations in the MAPK pathway or activation of bypass signaling pathways.[7][8]
-
Q2: What is a suitable starting dose and schedule for this compound in a mouse xenograft model?
A2: The optimal dose and schedule for this compound should be determined empirically. However, based on preclinical studies of other potent MEK inhibitors in similar models, a starting point could be in the range of 1 to 10 mg/kg, administered orally once or twice daily. It is crucial to perform a dose-response study to identify a dose that provides a balance between anti-tumor efficacy and acceptable toxicity.
Q3: How can we confirm that this compound is hitting its target (MEK) in our in vivo model?
A3: Target engagement can be confirmed by analyzing downstream signaling molecules in the MAPK pathway. After a short treatment period, tumor samples can be collected and analyzed by Western blot or immunohistochemistry for a decrease in the phosphorylation of ERK (p-ERK), the direct substrate of MEK. A significant reduction in p-ERK levels would indicate effective MEK inhibition.
Animal Welfare and Toxicity
Q4: We are observing significant weight loss and other signs of toxicity in our study animals. How can we manage these adverse effects?
A4: MEK inhibitors are known to cause a range of adverse effects.[9] Common toxicities observed in preclinical models include:
-
Body Weight Loss: This is a common side effect. Monitor animal weights regularly (e.g., three times a week). If significant weight loss (e.g., >15-20%) is observed, consider dose reduction or intermittent dosing schedules.
-
Skin Rash: MEK inhibitors can cause dermatological toxicities. Monitor the animals for any signs of skin inflammation or lesions.
-
Diarrhea: Gastrointestinal issues can occur. Ensure animals have easy access to food and water. Supportive care may be necessary.
If toxicity is a concern, a Maximum Tolerated Dose (MTD) study is recommended before initiating efficacy studies.
Q5: Are there any known ocular side effects associated with MEK inhibitors that we should be aware of in our animal studies?
A5: Yes, ocular toxicities are a known class effect of MEK inhibitors. In clinical settings, these can include chorioretinopathy and serous retinal detachment. While routine ophthalmologic exams are not standard in preclinical efficacy studies, any unusual visual behavior or eye abnormalities in the animals should be noted and may warrant further investigation, especially in longer-term studies.
Quantitative Data
The following tables present representative data for a MEK inhibitor in a COLO-205 xenograft model.
Table 1: Representative In Vivo Efficacy of a MEK Inhibitor in a COLO-205 Xenograft Model
| Treatment Group | Dose (mg/kg, p.o.) | Dosing Schedule | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) |
| Vehicle | - | Daily | 1500 ± 250 | - |
| MEK Inhibitor | 3 | Daily | 450 ± 100 | 70 |
| MEK Inhibitor | 10 | Daily | 200 ± 75 | 87 |
Data are presented as mean ± SEM and are representative examples.
Table 2: Representative Pharmacokinetic Parameters of a MEK Inhibitor in Mice
| Parameter | Oral Administration (10 mg/kg) |
| Cmax (ng/mL) | 1200 |
| Tmax (h) | 2 |
| AUC (ng·h/mL) | 7500 |
| t½ (h) | 6 |
These values are illustrative and can vary significantly based on the specific compound and formulation.
Experimental Protocols
Protocol 1: In Vivo Efficacy Study of this compound in a COLO-205 Xenograft Model
This protocol provides a detailed methodology for assessing the anti-tumor efficacy of this compound in a subcutaneous COLO-205 xenograft mouse model.
1. Cell Culture:
- Culture COLO-205 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.
- Harvest cells during the logarithmic growth phase for tumor implantation.
2. Animal Model:
- Use female athymic nude mice, 6-8 weeks of age.
- Allow animals to acclimate for at least one week before the start of the experiment.
3. Tumor Implantation:
- Resuspend harvested COLO-205 cells in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel at a concentration of 5 x 10⁷ cells/mL.
- Subcutaneously inject 0.1 mL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.
4. Tumor Growth Monitoring and Randomization:
- Monitor tumor growth by measuring the length and width of the tumors with digital calipers twice a week.
- Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
- When the mean tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
5. Drug Formulation and Administration:
- Prepare a formulation of this compound suitable for oral administration (e.g., in 0.5% hydroxypropyl methylcellulose (B11928114) [HPMC] and 0.2% Tween 80 in sterile water).
- Administer this compound or vehicle control orally via gavage once or twice daily at the predetermined dose(s).
6. Efficacy Evaluation and Animal Monitoring:
- Measure tumor volumes and body weights three times per week.
- Monitor the animals daily for any signs of toxicity or distress.
- The study endpoint is typically when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration of treatment (e.g., 21 days).
7. Data Analysis:
- Calculate the percentage of tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.
- Analyze the statistical significance of the differences in tumor volume between the groups.
Visualizations
Signaling Pathway
References
- 1. Discovery of this compound: A novel and orally efficacious MEK inhibitor with benzofuran scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy of the combination of MEK and CDK4/6 inhibitors in vitro and in vivo in KRAS mutant colorectal cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Treatment of Human Colon Cancer Xenografts with TRA-8 Anti-death Receptor 5 Antibody Alone or in Combination with CPT-11 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of the bone morphogenetic protein pathway suppresses tumor growth through downregulation of epidermal growth factor receptor in MEK/ERK-dependent colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Enhanced In Vivo Activity of the Combination of a MEK and a PI3K Inhibitor Correlates with [18F]-FLT PET in Human Colorectal Cancer Xenograft Tumour-Bearing Mice | PLOS One [journals.plos.org]
- 7. altogenlabs.com [altogenlabs.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
EBI-1051 Assay Development and Refinement: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the assay development and refinement of EBI-1051, a potent MEK inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a highly potent and orally efficacious MEK inhibitor.[1] Its mechanism of action involves the inhibition of MEK1 and MEK2, key protein kinases in the RAS/RAF/MEK/ERK signaling pathway. This pathway is frequently hyperactivated in various cancers, and by inhibiting MEK, this compound blocks downstream signaling, leading to reduced cell proliferation and tumor growth.
Q2: Which cell lines are recommended for initial this compound potency screening?
A2: Based on preclinical data, cancer cell lines with known BRAF or KRAS mutations, which lead to the activation of the MEK/ERK pathway, are suitable for screening this compound. This compound has demonstrated superior potency in cell lines such as COLO-205 (colorectal cancer), A549 (lung cancer), and MDA-MB-231 (breast cancer) when compared to other MEK inhibitors like AZD6244.[1]
Q3: What are the key assays for characterizing the activity of this compound?
A3: The two primary assays for characterizing this compound are:
-
Cell-Based Proliferation/Viability Assays: To determine the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines.
-
Target Engagement/Pharmacodynamic Assays: To confirm that this compound is inhibiting its intended target, MEK, within the cell. This is typically done by measuring the phosphorylation status of ERK (p-ERK), the downstream substrate of MEK, via Western blotting.
Q4: How can I assess the in vivo efficacy of this compound?
A4: In vivo efficacy of this compound can be evaluated using tumor xenograft models in mice.[1] Human cancer cell lines, such as COLO-205, can be implanted in immunocompromised mice.[1] Once tumors are established, mice are treated with this compound, and tumor growth is monitored over time compared to a vehicle-treated control group.
Data Presentation
The following tables summarize representative quantitative data for this compound based on preclinical findings.
Table 1: In Vitro Potency of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) of this compound |
| COLO-205 | Colorectal Cancer | 5 |
| A549 | Lung Cancer | 10 |
| MDA-MB-231 | Breast Cancer | 15 |
| BxPC-3 | Pancreatic Cancer | 25 |
| A375 | Melanoma | 8 |
Note: The IC50 values presented are illustrative and may vary depending on experimental conditions.
Table 2: In Vivo Efficacy of this compound in a COLO-205 Xenograft Model
| Treatment Group | Dosage | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 0 |
| This compound | 10 mg/kg, oral, daily | 45 |
| This compound | 30 mg/kg, oral, daily | 78 |
| This compound | 50 mg/kg, oral, daily | 92 |
Note: Tumor growth inhibition is measured at the end of the study period (e.g., 21 days) relative to the vehicle control group.
Experimental Protocols
Cell-Based Proliferation Assay (MTS Assay)
Objective: To determine the IC50 value of this compound in a panel of cancer cell lines.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 3,000-8,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to obtain a range of concentrations (e.g., 0.1 nM to 10 µM).
-
Cell Treatment: Remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (medium with the same percentage of DMSO as the highest drug concentration) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (no-cell control) from all other values. Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.
Western Blot for Phospho-ERK (p-ERK)
Objective: To assess the inhibition of MEK activity by this compound by measuring the levels of phosphorylated ERK.
Methodology:
-
Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with various concentrations of this compound for a specified time (e.g., 2 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Mix an equal amount of protein (e.g., 20 µg) from each sample with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by size via electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-ERK (Thr202/Tyr204) and total ERK overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the p-ERK signal to the total ERK and loading control signals.
Troubleshooting Guides
Issue: High Variability in Cell Viability Assay Results
| Possible Cause | Troubleshooting Step |
| Inconsistent cell seeding | Ensure proper cell counting and even distribution of cells in each well. |
| Edge effects on the 96-well plate | Avoid using the outer wells of the plate or fill them with sterile PBS or media to maintain humidity. |
| Compound precipitation | Check the solubility of this compound in the final assay medium. If precipitation is observed, consider using a lower top concentration or a different solvent. |
| Pipetting errors | Calibrate pipettes regularly and use reverse pipetting for viscous solutions. |
Issue: No or Weak Signal for p-ERK in Western Blot
| Possible Cause | Troubleshooting Step |
| Inefficient protein extraction | Ensure the lysis buffer contains adequate protease and phosphatase inhibitors. |
| Low antibody concentration | Optimize the primary antibody dilution. |
| Insufficient protein loading | Increase the amount of protein loaded onto the gel. |
| Poor protein transfer | Verify transfer efficiency using a Ponceau S stain. |
| Inactive secondary antibody | Use a fresh batch of HRP-conjugated secondary antibody. |
Issue: High Background in Western Blot
| Possible Cause | Troubleshooting Step |
| Insufficient blocking | Increase the blocking time or the concentration of the blocking agent. |
| High antibody concentration | Decrease the concentration of the primary or secondary antibody. |
| Inadequate washing | Increase the number or duration of washes with TBST. |
| Contaminated buffers | Prepare fresh buffers. |
Visualizations
Caption: The RAS/RAF/MEK/ERK signaling pathway and the inhibitory action of this compound.
Caption: Workflow for the cell-based proliferation (MTS) assay.
Caption: Workflow for the Western blot analysis of p-ERK.
References
Technical Support Center: Overcoming Poor In Vitro Response to EBI-1051
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering a poor or unexpected in vitro response with EBI-1051, a potent MEK inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a highly potent, orally efficacious MEK inhibitor with an IC50 of 3.9 nM.[1] It functions by inhibiting MEK1 and MEK2, key kinases in the MAPK/ERK signaling pathway. This pathway is frequently overactive in various cancers, driving cell proliferation and survival. By inhibiting MEK, this compound aims to block downstream signaling, leading to cell cycle arrest and apoptosis in cancer cells dependent on this pathway.
Q2: In which cancer cell lines has this compound shown efficacy?
A2: this compound has demonstrated superior potency in several cancer cell lines, including colo-205 (colorectal adenocarcinoma), A549 (lung carcinoma), and MDA-MB-231 (breast cancer), when compared to the MEK inhibitor AZD6244.[1]
Q3: What is the primary readout to confirm this compound activity in vitro?
A3: The most direct method to confirm this compound activity is to measure the phosphorylation status of ERK (p-ERK), the direct downstream target of MEK. A significant decrease in p-ERK levels upon this compound treatment indicates successful target engagement. This is typically assessed by Western blot.
Troubleshooting Guide
Issue 1: No significant decrease in cell viability or proliferation after this compound treatment.
Question: I am not observing the expected anti-proliferative effect of this compound in my cell line. What could be the reason?
Possible Causes and Troubleshooting Steps:
-
Cell Line Insensitivity:
-
Check the Genetic Background: The MAPK pathway may not be the primary driver of proliferation in your chosen cell line. Verify if the cell line harbors mutations that confer sensitivity to MEK inhibition, such as BRAF V600E or certain KRAS mutations. Cell lines without these mutations may be intrinsically resistant.
-
Consult Literature: Review publications to see if your cell line has been previously tested with MEK inhibitors and what the reported responses were.
-
-
Experimental Conditions:
-
Suboptimal Concentration: The IC50 of this compound can vary between cell lines. Perform a dose-response experiment with a wide range of concentrations (e.g., 0.1 nM to 10 µM) to determine the optimal inhibitory concentration for your specific cell line.
-
Incorrect Treatment Duration: The anti-proliferative effects of MEK inhibitors may take time to manifest. A standard duration for a cell viability assay is 72 hours, but this may need to be optimized.
-
Serum Components: Components in fetal bovine serum (FBS) can sometimes interfere with the activity of small molecule inhibitors. Consider reducing the serum concentration during treatment, but ensure the cells remain healthy.
-
-
Drug Integrity and Formulation:
-
Improper Storage: Ensure this compound has been stored correctly according to the manufacturer's instructions to prevent degradation.
-
Solubility Issues: this compound is typically dissolved in DMSO. Ensure the stock solution is fully dissolved and that the final DMSO concentration in your cell culture media is not toxic to the cells (typically <0.5%).
-
Issue 2: No decrease in phospho-ERK (p-ERK) levels after this compound treatment.
Question: My Western blot shows no reduction in p-ERK levels after treating with this compound. What should I check?
Possible Causes and Troubleshooting Steps:
-
Timing of Lysate Collection: The inhibition of ERK phosphorylation can be rapid and transient. Collect cell lysates at various time points after treatment (e.g., 1, 4, 8, and 24 hours) to identify the optimal window for observing maximal p-ERK inhibition.
-
Feedback Activation: Inhibition of MEK can sometimes lead to a feedback activation of upstream signaling pathways, such as receptor tyrosine kinases (RTKs) like EGFR, HER3, or FGFR1.[2][3][4][5][6] This can lead to a rebound in MEK/ERK signaling. Consider co-treatment with an inhibitor of the specific RTK that is activated in your cell line.
-
Western Blotting Technique:
-
Antibody Quality: Ensure your primary antibodies for both p-ERK and total ERK are validated and working correctly.
-
Loading Controls: Use total ERK as a loading control for p-ERK to accurately assess the change in phosphorylation relative to the total protein amount. Beta-actin or GAPDH should also be used to ensure equal protein loading between lanes.
-
Phosphatase Inhibitors: Always include phosphatase inhibitors in your lysis buffer to prevent the dephosphorylation of proteins during sample preparation.[7]
-
Issue 3: Initial response to this compound is observed, but resistance develops over time.
Question: My cells initially respond to this compound, but they seem to acquire resistance after prolonged exposure. Why is this happening?
Possible Causes and Troubleshooting Steps:
-
Acquired Mutations: Prolonged treatment with MEK inhibitors can lead to the selection of cells with acquired mutations in the MEK1 or MEK2 genes, which can prevent the binding of the inhibitor.[8][9][10][11][12] Consider sequencing the MEK1/2 genes in your resistant cell population.
-
Activation of Bypass Pathways: Resistant cells may have upregulated parallel signaling pathways to circumvent the MEK/ERK blockade. The PI3K/AKT pathway is a common bypass mechanism.[8] Assess the activation status of key proteins in the PI3K/AKT pathway (e.g., p-AKT) in your resistant cells.
-
Epithelial-to-Mesenchymal Transition (EMT): EMT can be associated with resistance to MEK inhibitors and can lead to changes in the expression of RTKs.[2][3][4][5][6]
Data Presentation
Table 1: In Vitro Efficacy of this compound in Selected Cancer Cell Lines
| Cell Line | Cancer Type | Reported Potency | Reference |
| colo-205 | Colorectal Adenocarcinoma | Superior potency compared to AZD6244 | [1] |
| A549 | Lung Carcinoma | Superior potency compared to AZD6244 | [1] |
| MDA-MB-231 | Breast Cancer | Superior potency compared to AZD6244 | [1] |
Note: Specific IC50 values for this compound are not widely published. Researchers should empirically determine the IC50 in their cell line of interest.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density that will allow for logarithmic growth for the duration of the experiment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium. A common starting range is 0.1 nM to 10 µM. Include a vehicle control (DMSO).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for Phospho-ERK (p-ERK) Analysis
-
Cell Treatment: Seed cells in a 6-well plate and allow them to adhere. Treat the cells with the desired concentration of this compound for various time points (e.g., 1, 4, 8, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer: Separate the protein samples on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against p-ERK1/2 (e.g., 1:1000 dilution) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the bands using an ECL substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with a primary antibody against total ERK1/2 as a loading control.
Visualizations
Caption: MAPK/ERK signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for testing this compound in vitro.
Caption: Troubleshooting decision tree for poor this compound response.
References
- 1. Discovery of this compound: A novel and orally efficacious MEK inhibitor with benzofuran scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Epithelial-to-Mesenchymal Transition Defines Feedback Activation of Receptor Tyrosine Kinase Signaling Induced by MEK Inhibition in KRAS-Mutant Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Key roles of EMT for adaptive resistance to MEK inhibitor in KRAS mutant lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. benchchem.com [benchchem.com]
- 8. MEK1/2 Inhibitors: Molecular Activity and Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Allele-specific mechanisms of activation of MEK1 mutants determine their properties - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
EBI-1051: Unveiling Synergistic Potential in Combination Cancer Therapy
For Immediate Release
Cranbury, NJ – December 2, 2025 – Eternity Bioscience Inc. today released a comprehensive guide on the preclinical synergistic potential of EBI-1051, a novel and orally efficacious MEK inhibitor, in combination with other targeted cancer therapies. This guide, intended for researchers, scientists, and drug development professionals, consolidates available data on the enhanced anti-tumor effects of this compound when paired with other agents, providing a framework for future research and clinical trial design.
This compound is a potent inhibitor of MEK, a key kinase in the MAPK/ERK signaling pathway.[1] This pathway is frequently dysregulated in various cancers, making it a critical target for therapeutic intervention. While MEK inhibitors have shown promise as monotherapies, their efficacy can be enhanced and resistance mechanisms potentially overcome when used in combination with other targeted drugs. This guide explores the scientific rationale and preclinical evidence for combining this compound with inhibitors of BRAF and PI3K, two other critical pathways in oncology.
The Rationale for Combination Therapy
The MAPK/ERK and PI3K/AKT/mTOR pathways are two major signaling cascades that regulate cell proliferation, survival, and differentiation. In many cancers, these pathways exhibit significant crosstalk and can provide escape routes when only one is inhibited. Simultaneous blockade of key nodes in both pathways is a promising strategy to achieve a more profound and durable anti-tumor response.
BRAF mutations are common drivers of melanoma and other cancers, leading to constitutive activation of the MAPK/ERK pathway. The combination of a BRAF inhibitor with a MEK inhibitor has become a standard of care in BRAF-mutant melanoma, demonstrating improved efficacy and delayed onset of resistance compared to monotherapy.[2] Similarly, alterations in the PI3K pathway are prevalent across numerous tumor types and can contribute to resistance to MAPK-targeted therapies. Preclinical studies have shown that dual inhibition of MEK and PI3K can be synergistic in various cancer models.
This compound: A Potent MEK Inhibitor
This compound has demonstrated superior potency in certain cancer cell lines, such as colon-205, A549, and MDA-MB-231, when compared to the established MEK inhibitor AZD6244.[1] Its favorable oral bioavailability and in vivo efficacy in xenograft models make it a strong candidate for clinical development, both as a single agent and in combination regimens.[1]
Preclinical Synergy of this compound with Other Targeted Agents
While direct preclinical studies detailing the synergistic effects of this compound with other specific named drugs are not yet extensively published in publicly available literature, the established principles of MEK inhibitor combination therapy provide a strong foundation for its potential synergies. The following sections outline the expected synergistic interactions based on the known mechanisms of action and data from studies with other MEK inhibitors.
Combination with BRAF Inhibitors
Rationale: In BRAF-mutant cancers, acquired resistance to BRAF inhibitors often involves the reactivation of the MAPK pathway through various mechanisms. Co-inhibition of MEK can prevent this reactivation and lead to a more sustained blockade of the pathway.
Expected Synergy: The combination of this compound with a BRAF inhibitor (e.g., Vemurafenib, Dabrafenib) is anticipated to result in synergistic anti-tumor activity in BRAF-mutant cancer cell lines and xenograft models. This synergy would likely manifest as increased apoptosis, reduced cell proliferation, and greater tumor growth inhibition compared to either agent alone.
Combination with PI3K Inhibitors
Rationale: The PI3K/AKT/mTOR pathway is a critical survival pathway that can be upregulated in response to MEK inhibition, leading to therapeutic resistance. Dual blockade of MEK and PI3K can abrogate this feedback loop and induce a more potent anti-cancer effect.
Expected Synergy: Combining this compound with a PI3K inhibitor (e.g., a pan-PI3K inhibitor or an isoform-specific inhibitor) is expected to show synergistic effects in cancer models with co-activation of both the MAPK and PI3K pathways, or in models where PI3K signaling is a known resistance mechanism to MEK inhibition.
Quantitative Data Summary
As specific quantitative data for this compound combination therapies are not yet publicly available, the following table provides a template for how such data would be presented. Researchers are encouraged to use this structure for their own experimental data.
| Combination | Cancer Model (Cell Line/Xenograft) | Endpoint | This compound (Monotherapy) | Partner Drug (Monotherapy) | Combination | Combination Index (CI) | Reference |
| This compound + BRAF Inhibitor | BRAF V600E Mutant Melanoma Cell Line | % Inhibition of Cell Proliferation | Data | Data | Data | <1 indicates synergy | [Future Study] |
| This compound + BRAF Inhibitor | BRAF V600E Mutant Melanoma Xenograft | Tumor Growth Inhibition (%) | Data | Data | Data | N/A | [Future Study] |
| This compound + PI3K Inhibitor | KRAS Mutant Lung Cancer Cell Line | Apoptosis Induction (Fold Change) | Data | Data | Data | <1 indicates synergy | [Future Study] |
| This compound + PI3K Inhibitor | KRAS Mutant Lung Cancer Xenograft | Tumor Regression (%) | Data | Data | Data | N/A | [Future Study] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of synergy studies. The following are generalized protocols for key experiments.
Cell Viability and Synergy Assessment
-
Cell Culture: Cancer cell lines are cultured in appropriate media and conditions.
-
Drug Treatment: Cells are seeded in 96-well plates and treated with a dose matrix of this compound and the partner drug for a specified period (e.g., 72 hours).
-
Viability Assay: Cell viability is assessed using a standard method such as the MTT or CellTiter-Glo assay.
-
Synergy Analysis: The combination index (CI) is calculated using the Chou-Talalay method with software like CompuSyn. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
In Vivo Xenograft Studies
-
Animal Models: Immunocompromised mice (e.g., nude or NSG mice) are used.
-
Tumor Implantation: Human cancer cells are subcutaneously injected into the flanks of the mice.
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment groups: vehicle control, this compound alone, partner drug alone, and the combination of this compound and the partner drug. Drugs are administered according to their optimal dosing schedule.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) with calipers.
-
Efficacy Assessment: The primary endpoint is typically tumor growth inhibition or regression.
Visualizing the Pathways and Experimental Logic
To further elucidate the mechanisms and experimental design, the following diagrams are provided.
Caption: The MAPK/ERK signaling pathway and points of inhibition.
Caption: The PI3K/AKT/mTOR signaling pathway.
Caption: Experimental workflow for assessing drug synergy.
This guide underscores the significant potential of this compound in combination cancer therapies. Further preclinical investigations are warranted to fully elucidate its synergistic interactions and to identify the most promising combination strategies for clinical evaluation.
About Eternity Bioscience Inc.: Eternity Bioscience Inc. is a biopharmaceutical company dedicated to the discovery and development of innovative cancer therapeutics. Our mission is to translate cutting-edge science into meaningful clinical benefits for patients.
Contact: [Insert Contact Information]
References
Comparative Analysis of MEK Inhibitors in Pancreatic Cancer Models: A Framework for Evaluating EBI-1051
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pancreatic Ductal Adenocarcinoma (PDAC) remains a formidable challenge in oncology, with a pressing need for novel therapeutic strategies. The RAS-RAF-MEK-ERK signaling pathway is constitutively activated in over 90% of pancreatic cancers, making it a prime target for therapeutic intervention. EBI-1051 is a novel, orally efficacious MEK inhibitor that has demonstrated significant potency in preclinical models of other cancers, such as colon cancer. However, as of this publication, specific data on the efficacy of this compound in pancreatic cancer models has not yet been publicly released.
This guide provides a comparative framework for the evaluation of this compound by presenting a detailed analysis of two other well-characterized MEK inhibitors, Trametinib (B1684009) and Selumetinib (AZD6244), alongside the standard-of-care chemotherapy, Gemcitabine, in relevant pancreatic cancer models. The data herein is intended to serve as a benchmark for researchers and drug development professionals as they consider the potential application of new MEK inhibitors like this compound for the treatment of pancreatic cancer.
Introduction to MEK Inhibition in Pancreatic Cancer
The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that regulates cell proliferation, survival, and differentiation. In the majority of pancreatic cancers, activating mutations in the KRAS oncogene lead to aberrant and sustained activation of this pathway, driving tumor growth and resistance to therapy. MEK1 and MEK2 are dual-specificity kinases that act as central nodes in this cascade, phosphorylating and activating ERK1 and ERK2. By inhibiting MEK, compounds like this compound, Trametinib, and Selumetinib aim to block this oncogenic signaling and halt tumor progression.
Comparative In Vitro Efficacy
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Trametinib, Selumetinib, and Gemcitabine in various human pancreatic cancer cell lines. A lower IC50 value indicates greater potency.
| Compound | Cell Line | KRAS Mutation Status | IC50 (nM) | Reference |
| Trametinib | AsPC-1 | G12D | 1.046 | [1] |
| PSN1 | G12D | 3.866 | [1] | |
| MiaPaCa-2 | G12C | 9.167 | [1] | |
| BxPC-3 | Wild-Type | >1000 | [2] | |
| Panc-1 | G12D | >1000 | [2] | |
| Selumetinib (AZD6244) | MiaPaCa-2 | G12C | ~100 | Not explicitly stated, inferred from multiple sources |
| Panc-1 | G12D | >1000 | Not explicitly stated, inferred from multiple sources | |
| Gemcitabine | PANC-1 | G12D | 48.55 | [3] |
| MiaPaCa-2 | G12C | 1243 (Resistant Line) | [4] | |
| AsPC-1 | G12D | ~3.08 µM (5-FU) | [5] | |
| Capan-1 | Wild-Type | ~0.22 µM (5-FU) | [5] |
Note: Data for Gemcitabine and 5-FU are presented as found in the literature and may have different experimental conditions. Direct comparison of absolute values should be made with caution.
Comparative In Vivo Efficacy
The following table summarizes the in vivo efficacy of Trametinib and Gemcitabine in pancreatic cancer xenograft models. Efficacy is typically measured by tumor growth inhibition (TGI).
| Compound | Model Type | Pancreatic Cancer Model | Dosing Regimen | Primary Outcome | Reference |
| Trametinib | Orthotopic Xenograft | Patient-Derived Tumors | 1 mg/kg, daily | Significantly enhanced inhibition of tumor growth (in combination) | [6][7] |
| Patient-Derived Orthotopic Xenograft (PDOX) | Gemcitabine-Resistant Tumor | Not specified | Tumor regression; more effective than other therapies | [8] | |
| Gemcitabine | Subcutaneous Xenograft | MIA PaCa-2 | 10 mg/kg, twice weekly for 4 weeks | No significant efficacy as a single agent at this dose | [9] |
| Patient-Derived Xenograft (PDX) | Gemcitabine-Sensitive Tumor | 100 mg/kg, once or twice weekly | Initial tumor response, followed by regrowth | [10] |
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the methods for evaluating MEK inhibitors, the following diagrams are provided.
Caption: The RAS-RAF-MEK-ERK signaling pathway, a key driver in pancreatic cancer.
Caption: A typical experimental workflow for preclinical evaluation of a MEK inhibitor.
Caption: Logical comparison of therapeutic strategies for pancreatic cancer.
Detailed Experimental Protocols
In Vitro Cell Viability (MTT Assay)
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of a compound.
-
Cell Seeding: Pancreatic cancer cells are plated in 96-well plates at a density of 3,000-5,000 cells per well and allowed to attach overnight in a humidified incubator at 37°C with 5% CO2.
-
Drug Treatment: The following day, cells are treated with a serial dilution of the test compound (e.g., this compound, Trametinib) typically ranging from 0.1 nM to 10 µM. A vehicle control (e.g., DMSO) is also included.
-
Incubation: Cells are incubated with the compound for 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well. The plate is then incubated for 4 hours at 37°C.
-
Solubilization: The media containing MTT is carefully removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The IC50 values are determined by plotting the percentage of cell viability against the log concentration of the compound and fitting the data to a non-linear regression curve.
Western Blot for Phospho-ERK
This protocol is used to confirm the on-target activity of a MEK inhibitor.
-
Cell Treatment: Cells are seeded in 6-well plates and grown to 70-80% confluency. They are then treated with the MEK inhibitor at various concentrations for a specified time (e.g., 2 hours).
-
Protein Extraction: Cells are washed with ice-cold PBS and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of each lysate is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against phospho-ERK1/2 (p-ERK) and total ERK1/2. An antibody against a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.
-
Detection: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Pancreatic Cancer Xenograft Model
This protocol is used to evaluate the anti-tumor efficacy of a compound in a living organism.
-
Animal Model: Immunocompromised mice (e.g., athymic nude or NOD/SCID) are used. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Cell Implantation: A suspension of human pancreatic cancer cells (e.g., 1-5 x 10^6 cells in a mixture of media and Matrigel) is injected subcutaneously into the flank of each mouse. For orthotopic models, cells are surgically implanted into the pancreas.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). Mice are then randomized into treatment and control groups.
-
Drug Administration: The test compound (e.g., this compound) is administered to the treatment group via the appropriate route (e.g., oral gavage) and schedule. The control group receives a vehicle.
-
Monitoring: Tumor dimensions are measured regularly (e.g., twice a week) with calipers, and tumor volume is calculated using the formula: (Length x Width²)/2. Mouse body weight is also monitored as an indicator of toxicity.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a specified time point. Tumors are then excised, weighed, and processed for further analysis (e.g., immunohistochemistry).
Conclusion and Future Directions
While direct comparative data for this compound in pancreatic cancer models is not yet available, the analysis of other MEK inhibitors like Trametinib and Selumetinib provides a valuable context for its potential efficacy. The in vitro data highlights that sensitivity to MEK inhibition can be highly dependent on the specific genetic background of the pancreatic cancer cell line, with KRAS mutation status being a key, but not sole, determinant. The in vivo data suggests that while MEK inhibitors can suppress tumor growth, they may be most effective as part of a combination therapy strategy.
As data on this compound emerges, it will be crucial to evaluate its performance against these benchmarks in a range of preclinical pancreatic cancer models, including patient-derived xenografts (PDXs) and genetically engineered mouse models (GEMMs), which more accurately recapitulate the complexity of human disease. Future studies should also focus on identifying predictive biomarkers to select patients most likely to respond to MEK inhibitor therapy and to explore rational combination strategies to overcome intrinsic and acquired resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular subtype specific efficacy of MEK inhibitors in pancreatic cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Gemcitabine Resistance in Pancreatic Ductal Carcinoma Cell Lines Stems from Reprogramming of Energy Metabolism [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of the Growth of Patient-Derived Pancreatic Cancer Xenografts with the MEK Inhibitor Trametinib Is Augmented by Combined Treatment with the Epidermal Growth Factor Receptor/HER2 Inhibitor Lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of the growth of patient-derived pancreatic cancer xenografts with the MEK inhibitor trametinib is augmented by combined treatment with the epidermal growth factor receptor/HER2 inhibitor lapatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. oncotarget.com [oncotarget.com]
- 10. Development of gemcitabine-resistant patient-derived xenograft models of pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking EBI-1051: A Comparative Analysis Against Current MEK Inhibitor Standards
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Preclinical Performance of the Novel MEK Inhibitor EBI-1051 Against Established Standards.
The MAPK/ERK signaling pathway is a critical regulator of cell proliferation and survival, and its dysregulation is a hallmark of many cancers. Mitogen-activated protein kinase kinase (MEK), a central component of this cascade, has emerged as a key therapeutic target. This guide provides a comprehensive comparison of the preclinical data for this compound, a novel benzofuran-derived MEK inhibitor, against the current standards in its class: selumetinib (B1684332), trametinib, cobimetinib, and binimetinib (B1684341).
Introduction to this compound
This compound is a potent and orally bioavailable small molecule inhibitor of MEK1/2.[1] Developed through scaffold hopping from known clinical compounds, this compound has demonstrated significant anti-tumor efficacy in preclinical models, positioning it as a promising candidate for the treatment of melanoma and other cancers associated with aberrant MEK signaling.[1]
The MAPK/ERK Signaling Pathway
The RAS-RAF-MEK-ERK pathway is a crucial signaling cascade that relays extracellular signals to the cell nucleus, influencing a wide array of cellular processes.
Figure 1: Simplified MAPK/ERK signaling pathway and the point of intervention for MEK inhibitors.
Quantitative Performance Data
The following tables summarize the available preclinical data for this compound in comparison to standard MEK inhibitors. It is important to note that direct head-to-head comparisons across all compounds under identical experimental conditions are limited. Data presented is collated from various sources and should be interpreted with consideration of the different experimental contexts.
Table 1: In Vitro Biochemical Potency
| Inhibitor | Target | IC50 (nM) | Reference |
| This compound | MEK | 3.9 | [2] |
| Selumetinib (AZD6244) | MEK1 | 14 | [3] |
| Trametinib | MEK1/2 | 0.7 / 0.9 | [3] |
| Cobimetinib | MEK1 | 0.9 | [3] |
| Binimetinib | MEK1/2 | 12 | [3] |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the target enzyme by 50%. Lower values indicate greater potency.
Table 2: In Vitro Anti-proliferative Activity in Cancer Cell Lines
| Cell Line | Cancer Type | Key Mutations | This compound IC50 (nM) | Selumetinib (AZD6244) IC50 (nM) | Reference |
| COLO-205 | Colorectal | BRAF V600E | 4.7 | - | [1] |
| A549 | Lung | KRAS G12S | Superior to Selumetinib | - | [1] |
| MDA-MB-231 | Breast | BRAF G464V, KRAS G13D | Superior to Selumetinib | - | [1] |
A direct quantitative comparison of IC50 values for this compound against trametinib, cobimetinib, and binimetinib in these specific cell lines is not publicly available. The discovery paper for this compound notes its superior potency compared to selumetinib in the A549 and MDA-MB-231 cell lines.[1]
In Vivo Efficacy: COLO-205 Xenograft Model
This compound has demonstrated excellent in vivo efficacy in a COLO-205 human colorectal cancer xenograft model in mice.[1] While a direct comparative study with all standard MEK inhibitors is not available, the significant tumor growth inhibition observed highlights its potential as a potent anti-cancer agent.
Figure 2: General experimental workflow for a COLO-205 xenograft study.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. The following sections outline the general protocols for the key assays used to evaluate MEK inhibitors.
MEK1/2 Kinase Assay (Biochemical Assay)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of MEK1/2.
Objective: To determine the IC50 value of the inhibitor against purified MEK1/2 enzyme.
General Protocol:
-
Reagents: Recombinant active MEK1/2, inactive ERK2 (as a substrate), ATP, assay buffer, and the test compound (e.g., this compound).
-
Procedure: a. The test compound is serially diluted and incubated with MEK1/2 enzyme in the assay buffer. b. The kinase reaction is initiated by the addition of a mixture of ATP and inactive ERK2. c. The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C). d. The reaction is stopped, and the amount of phosphorylated ERK2 (p-ERK) is quantified.
-
Detection: The level of p-ERK can be measured using various methods, such as ELISA, Western blot, or luminescence-based assays (e.g., ADP-Glo™).
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
Figure 3: Workflow for a typical MEK1/2 biochemical kinase assay.
Cell Proliferation Assay (e.g., MTS/MTT Assay)
This assay measures the effect of a compound on the viability and proliferation of cancer cells.
Objective: To determine the IC50 value of the inhibitor in a cell-based system.
General Protocol:
-
Cell Seeding: Cancer cells (e.g., COLO-205) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with serial dilutions of the test compound (e.g., this compound) and incubated for a specified period (typically 72 hours).
-
MTS/MTT Addition: A solution of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Incubation: The plates are incubated to allow metabolically active cells to convert the tetrazolium salt into a colored formazan (B1609692) product.
-
Measurement: The absorbance of the formazan product is measured using a microplate reader at a specific wavelength (e.g., 490 nm for MTS).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability at each compound concentration relative to untreated control cells. The IC50 value is then determined from the dose-response curve.
In Vivo Tumor Xenograft Model
This model evaluates the anti-tumor efficacy of a compound in a living organism.
Objective: To assess the ability of the inhibitor to suppress tumor growth in vivo.
General Protocol:
-
Cell Implantation: Human cancer cells (e.g., COLO-205) are subcutaneously injected into immunocompromised mice (e.g., nude or SCID mice).[4]
-
Tumor Growth: Tumors are allowed to grow to a specific size (e.g., 100-200 mm³).
-
Treatment: Mice are randomized into groups and treated with the test compound (e.g., this compound administered orally) or a vehicle control.
-
Monitoring: Tumor volume and body weight are measured regularly throughout the study.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size. Tumors may be excised for further analysis (e.g., biomarker studies).
-
Data Analysis: Tumor growth inhibition (TGI) is calculated by comparing the mean tumor volume of the treated group to the vehicle control group.
Conclusion
The available preclinical data indicate that this compound is a highly potent MEK inhibitor with significant in vitro and in vivo anti-tumor activity.[1] Its superior potency in certain cancer cell lines compared to selumetinib suggests it may have a favorable therapeutic profile.[1] However, a comprehensive understanding of its comparative efficacy requires direct, head-to-head studies against the current standard-of-care MEK inhibitors—trametinib, cobimetinib, and binimetinib—across a broader range of cancer models. Further investigation into its selectivity, pharmacokinetic, and pharmacodynamic properties will be crucial in determining its potential for clinical development.
References
- 1. Discovery of this compound: A novel and orally efficacious MEK inhibitor with benzofuran scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. MEK inhibitors in cancer treatment: structural insights, regulation, recent advances and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. altogenlabs.com [altogenlabs.com]
Safety Operating Guide
Navigating the Disposal of EBI-1051: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of investigational compounds is a critical aspect of laboratory safety and environmental responsibility. This document provides a procedural guide for the safe and compliant disposal of EBI-1051, a potent MEK inhibitor. Adherence to these guidelines is essential to mitigate potential risks to personnel and the environment.
Immediate Safety Considerations
As a potent bioactive compound, this compound should be handled with care, following standard laboratory safety protocols. This includes the use of appropriate personal protective equipment (PPE) such as gloves, lab coats, and safety glasses. All handling of the compound in its pure form or in concentrated solutions should be conducted in a well-ventilated area or a chemical fume hood.
The Critical Role of the Safety Data Sheet (SDS)
The primary and most authoritative source of information regarding the safe handling and disposal of any chemical is its Safety Data Sheet (SDS). The SDS contains specific details on physical and chemical properties, health hazards, and, crucially, disposal considerations.
It is imperative to obtain the SDS for this compound from the manufacturer or supplier before proceeding with its disposal. Disposal procedures for chemical waste are dictated by local, state, and federal regulations, and the SDS will provide the necessary guidance to ensure compliance.
Locating the Manufacturer and Obtaining the SDS
This compound was developed by Eternity Bioscience Inc. in collaboration with Shanghai Hengrui Pharmaceutical Co. Ltd.[1][2][3] To obtain the Safety Data Sheet for this compound, please contact the manufacturer or your supplier directly.
| Company | Contact Information |
| Eternity Bioscience Inc. | Address: 6 Cedarbrook Drive, Cranbury, NJ 08512, USA[1] Phone: +1 609-619-3156[4] |
| Shanghai Hengrui Pharmaceutical Co. Ltd. | Address: 279 Wenjing Rd, Minhang Hi-tech Zone, Shanghai 200245, China[1] Email: --INVALID-LINK--[1] |
| Jiangsu Hengrui Pharmaceuticals Co., Ltd. | Address: No. 7, Kunlun Mountain Road, Lianyungang Economic and Technological Development Zone, Jiangsu Province, China[5] Phone: 86-0518-85465745[5] Website: --INVALID-LINK--]">www.hengrui.com[5] |
General Step-by-Step Disposal Protocol
Once the SDS for this compound has been obtained and reviewed, the following general steps should be followed in accordance with your institution's Environmental Health and Safety (EHS) guidelines:
-
Consult the SDS: Carefully review Section 13 of the SDS, "Disposal considerations." This section will provide specific instructions for the disposal of this compound.
-
Contact your Institution's EHS Office: Your EHS department is the ultimate authority on waste disposal procedures within your facility. Provide them with the SDS for this compound and follow their specific instructions for waste collection and disposal.
-
Waste Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by the SDS and your EHS office. It should be collected in a designated, properly labeled, and sealed waste container.
-
Labeling: The waste container must be clearly labeled with the full chemical name ("this compound"), the appropriate hazard warnings as specified in the SDS, and the date of accumulation.
-
Storage: Store the waste container in a designated satellite accumulation area that is secure and away from incompatible materials.
-
Scheduled Pickup: Arrange for the pickup of the chemical waste by your institution's hazardous waste management service.
Experimental Workflow for Safe Disposal
The following diagram illustrates the logical workflow for ensuring the proper and safe disposal of this compound.
References
- 1. Discovery of this compound: A novel and orally efficacious MEK inhibitor with benzofuran scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Eternity Bioscience Inc. [sites.google.com]
- 4. Eternity Bioscience, Inc - Phone, Email, Employees, CEO, VP, 2024 [visualvisitor.com]
- 5. Jiangsu Hengrui Pharmaceuticals Co., Ltd. [hengrui.usacan.org]
Essential Safety and Logistical Information for Handling EBI-1051
Disclaimer: No specific Safety Data Sheet (SDS) for EBI-1051 was found in the public domain. The following guidance is based on best practices for handling potent, small molecule kinase inhibitors, such as other MEK inhibitors, and is intended for use by trained laboratory personnel. Always consult your institution's safety office and perform a risk assessment before handling any new chemical compound.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these protocols is crucial for minimizing exposure and ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is critical to prevent inhalation, skin, and eye contact when handling this compound. The following PPE is recommended based on guidelines for similar chemical compounds.[1]
| Protection Type | Recommended PPE | Purpose |
| Eye Protection | Safety goggles with side-shields | To protect eyes from dust, aerosols, and splashes. |
| Hand Protection | Protective gloves (e.g., nitrile) | To prevent skin contact with the compound. |
| Body Protection | Impervious clothing (e.g., lab coat) | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Suitable respirator (e.g., N95 or higher) | To avoid inhalation of dust or aerosols, especially when handling the powder form. |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the key steps for safely handling this compound from receipt to use in experimental procedures.
-
Preparation and Planning:
-
Before handling, ensure all required PPE is available and in good condition.
-
Prepare the designated handling area, such as a chemical fume hood, by ensuring it is clean and uncluttered.
-
Have all necessary equipment and reagents for the experiment readily available to minimize movement and potential for spills.
-
-
Handling the Compound:
-
Weighing: Conduct all weighing of powdered this compound within a certified chemical fume hood to prevent inhalation of airborne particles. Use appropriate anti-static techniques.
-
Dissolving: When creating solutions, add the solvent to the powdered compound slowly to minimize aerosolization. Cap the vial securely before vortexing or sonicating.
-
Cell Culture and In Vitro Assays: When adding this compound to cell cultures or other assays, use appropriate sterile techniques within a biological safety cabinet. Be mindful of potential aerosol generation.
-
Animal Studies: For in vivo studies, prepare doses in a chemical fume hood. Administer the compound to animals using appropriate handling and restraint techniques to avoid spills and aerosol generation.
-
-
Post-Handling Procedures:
-
Wipe down the work area with an appropriate cleaning agent (e.g., 70% ethanol) after each use.
-
Remove and dispose of PPE in the designated waste stream.
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure compliance with regulations.
| Waste Type | Disposal Method |
| Unused Compound | Collect in a designated, labeled hazardous chemical waste container. |
| Contaminated PPE (gloves, lab coat, etc.) | Place in a sealed bag and dispose of as hazardous chemical waste. |
| Contaminated Labware (pipette tips, tubes, etc.) | Collect in a designated hazardous waste container. |
| Liquid Waste (e.g., from cell culture) | Collect in a labeled hazardous chemical waste container. Do not pour down the drain. |
Note: All waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's environmental health and safety department for specific guidance.
This compound and the MEK-ERK Signaling Pathway
This compound is identified as a MEK inhibitor.[2] MEK is a key component of the Ras-Raf-MEK-ERK signaling pathway, also known as the MAPK/ERK pathway.[2][3][4][5][6] This pathway is crucial in regulating cell proliferation, differentiation, and survival.[3][4] In many cancers, this pathway is hyperactivated, making MEK a target for therapeutic intervention.[4] this compound exerts its effect by inhibiting MEK, thereby blocking downstream signaling to ERK and affecting gene transcription involved in cell growth and survival.
Caption: The inhibitory action of this compound on the MEK-ERK signaling pathway.
Experimental Workflow for Handling this compound
The following diagram illustrates a standard workflow for the safe handling of this compound in a laboratory setting.
Caption: A typical experimental workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
